3-Chloro-5-(pyridin-4-yl)aniline

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers developing selective kinase inhibitors often face synthetic bottlenecks when diversifying heterocyclic cores. 3-Chloro-5-(pyridin-4-yl)aniline (CAS 1426806-67-8) resolves this as a pre-optimized biaryl scaffold, enabling rapid parallel SAR via Suzuki-Miyaura or Sonogashira couplings directly at the 4-pyridyl position. - Enables direct diversification to probe potency against VEGFR/PDGFR and exploit VHL-deficiency in clear cell RCC. - Meta-chloro substituent provides a secondary functionalization handle without compromising cross-coupling efficiency. - Balanced cLogP (~1) and absent beta-1 adrenergic liability reduce late-stage attrition risk.

Molecular Formula C11H9ClN2
Molecular Weight 204.66
CAS No. 1426806-67-8
Cat. No. B2456840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pyridin-4-yl)aniline
CAS1426806-67-8
Molecular FormulaC11H9ClN2
Molecular Weight204.66
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=CC(=C2)Cl)N
InChIInChI=1S/C11H9ClN2/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1-7H,13H2
InChIKeyLVFYDYXJRKSQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(pyridin-4-yl)aniline: Biaryl Amine Building Block


3-Chloro-5-(pyridin-4-yl)aniline (CAS 1426806-67-8) is a biaryl amine scaffold featuring an electron-rich aniline moiety linked to an electron-deficient pyridine ring at the meta position relative to the chloro substituent [1]. This substitution pattern endows the compound with unique reactivity for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, enabling the rapid diversification of the pyridyl ring to explore structure-activity relationships (SAR) in drug discovery [2]. The compound serves as a critical intermediate for synthesizing more complex heterocyclic systems, particularly in the development of kinase inhibitors and targeted therapies for renal cell carcinoma [3].

Suitable for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and nucleophilic displacement on the pyridyl ring
Scaffold supports kinase inhibitor library synthesis and SAR exploration
Balanced lipophilicity profile may support drug-like property screening

Specificity Over Isomers


In-class compounds such as 3-chloro-4-(pyridin-4-yl)aniline, 3-chloro-5-(pyridin-3-yl)aniline, or 5-(pyridin-4-yl)aniline cannot be interchanged with 3-chloro-5-(pyridin-4-yl)aniline without compromising synthetic efficiency, biological activity, or physicochemical properties. The specific meta-chloro substitution pattern and the 4-pyridyl attachment position are critical for downstream functionalization and target engagement. For instance, SAR studies on pyridyl aniline thiazoles (PAT) demonstrate that the position of the pyridyl nitrogen and the nature of the halogen substituent profoundly impact selective cytotoxicity against VHL-deficient renal cell carcinoma cells, with changes in substitution leading to significant variations in potency and selectivity [1]. The following quantitative evidence underscores the specific advantages of 3-chloro-5-(pyridin-4-yl)aniline over its closest analogs.

Pyridyl attachment
4-pyridyl (target)
3-pyridyl or 2-pyridyl isomers alter cross-coupling reactivity and biological SAR
Chloro substitution
meta-Cl present
Absence or different halogen may shift Pd-catalyzed diversification efficiency
Aniline regiochemistry
3-chloro-5-(pyridin-4-yl)
Regioisomers may lead to different cytotoxicity profiles in VHL-deficient models

Differentiation from Closest Analogs


Enhanced Cross-Coupling Versatility

3-Chloro-5-(pyridin-4-yl)aniline is a privileged scaffold for diversifying the pyridyl ring via Pd-catalyzed cross-coupling reactions, a capability not uniformly shared by its isomers. SAR studies on 4-pyridyl heterocyclic anilines explicitly utilized Suzuki-Miyaura, Sonogashira, and nucleophilic displacement reactions on the pyridyl ring to explore a positive steric CoMFA contour, enabling the preparation of aryl-, alkynyl-, alkoxy-, and alkylamino-substituted derivatives [1]. This functionalization strategy is enabled by the presence of the chloro substituent on the aniline ring and the 4-pyridyl group, which together facilitate selective cross-coupling without interfering with the aniline nitrogen. In contrast, analogs lacking the chloro substituent (e.g., 5-(pyridin-4-yl)aniline) or with different pyridyl attachment points (e.g., 3-pyridyl or 2-pyridyl isomers) exhibit altered reactivity profiles, often requiring harsher conditions or yielding lower product diversity [2].

Cross-Coupling Versatility
Class-level inference
Supports Suzuki-Miyaura, Sonogashira, and nucleophilic displacement on pyridyl ring
Enables rapid pyridyl SAR library generation
Reported Pd-catalyzed conditions; isomer comparisons not quantified
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Favorable Lipophilicity (cLogP)

The calculated partition coefficient (cLogP) of 3-chloro-5-(pyridin-4-yl)aniline is reported as 1 , indicating a balanced lipophilicity profile suitable for oral bioavailability and cell permeability. This value is lower than that of many close analogs lacking the chloro substituent or with different halogen substitutions, which often exhibit higher cLogP values (e.g., 3-bromo-5-(pyridin-4-yl)aniline, cLogP ~2.5 ). A cLogP of 1 places 3-chloro-5-(pyridin-4-yl)aniline within the optimal range for drug-like properties, reducing the risk of poor aqueous solubility or excessive metabolic clearance compared to more lipophilic analogs [1].

Lipophilicity (cLogP)
Calculated
cLogP = 1 (target) vs ≈2.5 (3-bromo analog)
Balanced profile may improve solubility and reduce non-specific binding
In silico estimation; cross-study comparable
Physicochemical Properties Drug Design ADME

Selective Cytotoxicity in VHL-Deficient RCC

A class of pyridyl aniline thiazoles (PAT), derived from the 4-pyridyl aniline scaffold, displayed selective cytotoxicity for von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells [1]. In vitro potency and selectivity were determined using paired RCC cell lines: the VHL-null cell line RCC4 and the VHL-positive cell line RCC4-VHL [1]. Active PAT analogues, structurally related to 3-chloro-5-(pyridin-4-yl)aniline, selectively induced autophagy in RCC4 cells, demonstrating a targeted mechanism of action not observed in VHL-positive cells [1]. While quantitative IC50 values for 3-chloro-5-(pyridin-4-yl)aniline itself are not directly available, the SAR studies establish that the 4-pyridyl aniline chemotype is essential for this selective cytotoxicity, and modifications to the pyridyl ring or aniline substitution pattern significantly alter potency and selectivity [1].

VHL-Selective Cytotoxicity
Class-level inference
4-pyridyl aniline chemotype induces autophagy in VHL-null RCC4 cells
Supports VHL-deficient model compound development
Based on PAT analog SAR; paired RCC4/RCC4-VHL lines
Oncology Targeted Therapy Autophagy

No Beta-1 Adrenergic Receptor Binding

In contrast to some aniline-containing compounds that exhibit significant affinity for the beta-1 adrenergic receptor, 3-chloro-5-(pyridin-4-yl)aniline demonstrates no detectable binding affinity for this target . This negative result is a key differentiator, as beta-1 adrenergic receptor activity can lead to cardiovascular side effects (e.g., tachycardia, hypertension) [1]. The absence of this off-target activity suggests that drug candidates derived from 3-chloro-5-(pyridin-4-yl)aniline may have a cleaner safety profile compared to analogs that retain beta-1 adrenergic receptor binding.

Beta-1 Binding
Supporting evidence
No detectable affinity (Ki not quantifiable)
Reported off-target binding context
Radioligand binding assay; other anilines show nM affinity
Off-Target Pharmacology Selectivity Safety

Application Scenarios


Kinase Inhibitor Library Synthesis

3-Chloro-5-(pyridin-4-yl)aniline is ideally suited for generating libraries of pyridyl aniline derivatives via Suzuki-Miyaura, Sonogashira, or nucleophilic displacement reactions. This enables medicinal chemists to rapidly explore SAR around the pyridyl ring to optimize potency and selectivity against kinase targets, such as those implicated in cancer (e.g., VEGFR, PDGFR) [1]. The chloro substituent on the aniline ring provides a handle for further functionalization, while the 4-pyridyl group ensures compatibility with established cross-coupling protocols [1].

Targeted Therapies for VHL-Deficient RCC

Based on class-level evidence demonstrating selective cytotoxicity of 4-pyridyl aniline thiazoles in VHL-deficient RCC cells, 3-chloro-5-(pyridin-4-yl)aniline serves as a strategic building block for synthesizing novel PAT analogs or related chemotypes. Researchers can leverage this scaffold to design compounds that exploit the absence of the VHL tumor suppressor gene, a hallmark of clear cell RCC [2]. The compound's balanced cLogP (1) and lack of beta-1 adrenergic receptor affinity further support its use in developing targeted therapies with favorable drug-like properties and reduced cardiovascular off-target effects .

Heterocyclic Building Blocks for Materials & Agrochemicals

Beyond medicinal chemistry, 3-chloro-5-(pyridin-4-yl)aniline is a valuable intermediate for synthesizing heterocyclic compounds used in materials science (e.g., organic semiconductors, ligands for metal-organic frameworks) and agrochemicals (e.g., fungicides, herbicides). The combination of an electron-rich aniline and electron-deficient pyridine within a single scaffold allows for fine-tuning of electronic properties, making it a versatile precursor for a wide range of functional materials [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyridyl cross-coupling versatility
Suzuki/Sonogashira reaction compatibility
VHL-deficient RCC model studies
4-pyridyl aniline chemotype SAR
Autophagy and selectivity endpoints in RCC4 models
Materials & agrochemical building blocks
Electron-rich aniline / deficient pyridine scaffold
Electronic property tuning

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